Ethyl 4-((4-((4-phenylthiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Overview
Description
Scientific Research Applications
Synthesis and Biological Evaluation
Research has focused on the synthesis and evaluation of derivatives of similar structures for their biological activities, such as antibacterial, antifungal, and anticancer properties. For instance, Sharma et al. (2014) explored the synthesis of novel carbazole derivatives, revealing that some compounds exhibited significant antibacterial and antifungal activity, as well as activity against Human Breast Cancer Cell Line (MCF7) (Sharma, Kumar, & Pathak, 2014).
Antituberculosis Activity
Another study by Jeankumar et al. (2013) designed thiazole-aminopiperidine hybrid analogues as Mycobacterium tuberculosis GyrB inhibitors. Among the synthesized compounds, one in particular showed promising activity against Mycobacterium tuberculosis, indicating a potential application in antituberculosis therapy (Jeankumar et al., 2013).
Antimicrobial and Antiurease Activities
Başoğlu et al. (2013) conducted microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, evaluating their antimicrobial, antilipase, and antiurease activities. Some compounds showed good to moderate antimicrobial activity against tested microorganisms, highlighting the potential for developing new antimicrobial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Molecular Docking and Enzyme Inhibition
Further investigations include the design and synthesis of novel compounds for enzyme inhibition and potential therapeutic applications. For example, a study on the design, synthesis, and biological screening of benzofuran and benzo[d]isothiazole derivatives aimed at inhibiting Mycobacterium tuberculosis DNA GyrB highlights the intricate process of discovering new therapeutic agents (Reddy et al., 2014).
Mechanism of Action
Safety and Hazards
As this compound is intended for research use only, it’s important to handle it with appropriate safety measures.
Future Directions
Properties
IUPAC Name |
ethyl 4-[4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5S2/c1-2-32-23(29)26-12-14-27(15-13-26)34(30,31)19-10-8-18(9-11-19)21(28)25-22-24-20(16-33-22)17-6-4-3-5-7-17/h3-11,16H,2,12-15H2,1H3,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCJUTHTEGPXQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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